Technical Guide: Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid
Technical Guide: Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid
The following technical guide details the high-precision synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2). This compound is a critical intermediate in the synthesis of bioactive fungal metabolites such as Rhizomucorin A and serves as a specialized scaffold in medicinal chemistry.
The guide prioritizes a Formylation-Oxidation strategy over direct Kolbe-Schmitt carboxylation. While Kolbe-Schmitt is industrially common, it often suffers from regioselectivity issues on polysubstituted phenols. The pathway described below ensures regiochemical fidelity using a tin-mediated ortho-formylation followed by a mild Pinnick oxidation.
Retrosynthetic Analysis & Strategy
The target molecule is a tetra-substituted benzene ring. The strategic disconnection focuses on the carboxyl group (-COOH). Introducing this group ortho to the hydroxyl moiety via a stepwise formylation-oxidation sequence allows for greater control than direct carboxylation.
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Primary Disconnection: C1-C(O) bond cleavage.
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Key Intermediate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.
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Starting Material: 4-Methoxy-3-methylphenol (Commercial or synthesized from o-methylanisole).
Structural Logic
The precursor, 4-Methoxy-3-methylphenol , possesses a specific substitution pattern (1-OH, 3-Me, 4-OMe) that directs electrophilic aromatic substitution (EAS) to the vacant C6 position.
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C2 Position: Sterically hindered by the adjacent methyl group (C3) and hydroxyl group (C1).
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C6 Position: Sterically accessible and activated ortho by the hydroxyl group and meta by the methyl group.
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Result: High regioselectivity for the 6-position (which becomes C2 in the final benzoic acid numbering).
Synthesis Pathway Visualization
The following diagram illustrates the complete synthetic workflow, including the preparation of the phenol precursor and the subsequent functionalization.
Caption: Stepwise synthesis from o-methylanisole to the target benzoic acid via regioselective formylation.
Detailed Experimental Protocols
Phase 1: Preparation of Precursor (If not purchased)
Target: 4-Methoxy-3-methylphenol Note: This compound is commercially available (CAS 14786-82-4). If sourcing, proceed directly to Phase 2.
Protocol Summary:
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Nitration: o-Methylanisole is nitrated with HNO₃/H₂SO₄. The methoxy group directs para, yielding 4-nitro-2-methylanisole as the major isomer.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Hydrolysis: Diazotization with NaNO₂/H₂SO₄ followed by thermal hydrolysis yields the phenol.
Phase 2: Regioselective Ortho-Formylation
Target: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Method: Tin(IV) Chloride Mediated Formylation Rationale: Unlike the Reimer-Tiemann reaction, which can be messy and low-yielding, the use of SnCl₄ with paraformaldehyde provides excellent regiocontrol for ortho-salicylaldehydes.
Reagents & Conditions:
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Substrate: 4-Methoxy-3-methylphenol (1.0 eq)[3]
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Reagent: Paraformaldehyde (2.2 eq)
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Mediator: Tin(IV) chloride (SnCl₄) (0.2 eq - catalytic)
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Base: Tributylamine (Bu₃N) (2.0 eq)
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Solvent: Toluene (Anhydrous)
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Temp: Reflux (100-110°C)
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, N₂ inlet, and reflux condenser.
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Mixing: Add 4-Methoxy-3-methylphenol (10.0 g, 72 mmol), dry toluene (150 mL), and tributylamine (34 mL, 144 mmol). Stir at room temperature (RT) for 15 mins.
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Catalyst Addition: Add SnCl₄ (1.7 mL, 14.4 mmol) dropwise. The solution may darken. Stir for 20 mins.
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Formylation: Add paraformaldehyde (4.8 g, 158 mmol) in one portion.
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Reaction: Heat the mixture to 100°C for 8–10 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot will appear less polar than the phenol due to intramolecular H-bonding.
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Workup: Cool to RT. Pour the mixture into water (200 mL) acidified to pH 2 with 2N HCl. Extract with diethyl ether (3 x 100 mL).
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Yield Expectation: 75–85%.
Phase 3: Pinnick Oxidation to Carboxylic Acid
Target: 2-Hydroxy-5-methoxy-4-methylbenzoic acid Method: Sodium Chlorite Oxidation (Pinnick/Kraus Conditions) Rationale: This method oxidizes aldehydes to carboxylic acids without affecting the phenol or methoxy ether. It avoids the harsh conditions of KMnO₄ or chromic acid.
Reagents & Conditions:
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Substrate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)
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Oxidant: Sodium chlorite (NaClO₂) (1.5 eq)
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Scavenger: 2-Methyl-2-butene (5.0 eq) (Scavenges HOCl byproduct)
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Buffer: NaH₂PO₄ (1.2 eq)
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Solvent: t-Butanol / Water (3:1)
Step-by-Step Protocol:
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Dissolution: Dissolve the aldehyde (5.0 g, 27.7 mmol) in t-butanol (60 mL) and 2-methyl-2-butene (15 mL).
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Oxidant Prep: Prepare a solution of NaClO₂ (3.76 g, 41.5 mmol) and NaH₂PO₄ (4.0 g, 33.2 mmol) in water (20 mL).
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Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT over 30 minutes. The solution may turn yellow.
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Reaction: Stir at RT for 2–4 hours. Monitor by TLC (acid spot will streak or stay at baseline; use bromocresol green stain).
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Workup: Volatiles (t-BuOH) are removed under reduced pressure. The aqueous residue is diluted with water (50 mL) and extracted with hexane (to remove unreacted scavenger).
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Acidification: Acidify the aqueous layer to pH 2 with 1N HCl. The product usually precipitates as a white solid.
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Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry, and concentrate.
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Recrystallization: Recrystallize from Ethanol/Water to obtain high-purity needles.
Quantitative Data Summary
| Parameter | Phase 2 (Formylation) | Phase 3 (Oxidation) |
| Reagent Stoichiometry | Phenol (1.0) : Paraformaldehyde (2.2) | Aldehyde (1.0) : NaClO₂ (1.5) |
| Catalyst/Mediator | SnCl₄ (0.2 eq), Bu₃N (2.0 eq) | 2-Methyl-2-butene (Scavenger) |
| Temperature | 100°C (Reflux) | 20–25°C (RT) |
| Time | 8–10 Hours | 2–4 Hours |
| Typical Yield | 75–85% | 85–95% |
| Purification | Flash Chromatography | Recrystallization (EtOH/H₂O) |
| Key Impurity | Unreacted Phenol | Chlorinated byproducts (if scavenger omitted) |
Critical Quality Attributes (CQA) & Troubleshooting
Regiochemistry Validation
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1H NMR Diagnostic: The aromatic region is critical.
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Precursor: Two aromatic protons are para to each other (singlets or weak doublets).
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Product: The aldehyde proton (-CHO) typically appears at ~11.0 ppm. The phenolic -OH (hydrogen-bonded) appears downfield (>10 ppm).
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Coupling: The two aromatic protons in the final product are para to each other (positions 3 and 6). They should appear as singlets. If splitting (J ~8 Hz) is observed, ortho-formylation occurred at the wrong position (highly unlikely due to sterics).
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Self-Validating System (Trustworthiness)
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Pinnick Oxidation Color Change: The reaction mixture should remain pale yellow. If it turns dark brown/black, HOCl is not being scavenged efficiently; add more 2-methyl-2-butene immediately.
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Phase 2 Acidification: During the workup of the formylation, ensure pH < 3 to break the tin-phenoxide complex completely; otherwise, yield loss occurs in the aqueous layer.
References
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Synthesis of Salicylaldehydes via Tin-Mediated Formylation
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Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[4] Acta Chemica Scandinavica, 53, 258-262.
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Pinnick Oxidation Methodology
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
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Properties of 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2)
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PubChem Compound Summary.[3]
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Precursor Synthesis (4-Methoxy-3-methylphenol)
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(General Protocol Reference)
